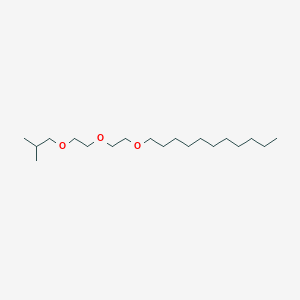
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane is an organic compound characterized by its complex ether structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane typically involves the reaction of isobutyl alcohol with ethylene oxide under controlled conditions. The process includes multiple steps of etherification, where the hydroxyl groups of ethylene glycol are replaced by isobutoxy groups. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the etherification process.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. The final product is purified through techniques such as fractional distillation or recrystallization to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ether groups are replaced by other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides (e.g., HCl, HBr) or amines (e.g., NH3) in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated ethers, amines.
Scientific Research Applications
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis due to its ability to dissolve a wide range of compounds.
Biology: Employed in the preparation of biological samples for analysis, as it can effectively penetrate cell membranes and tissues.
Medicine: Investigated for its potential use in drug delivery systems, where its ether groups can enhance the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the formulation of paints, coatings, and cleaning agents due to its excellent solvency properties and low toxicity.
Mechanism of Action
The mechanism by which 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane exerts its effects is primarily through its interaction with lipid membranes and proteins. The compound’s ether groups allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms. Additionally, the compound can interact with proteins, potentially modifying their structure and function.
Comparison with Similar Compounds
2-Butoxyethanol: Another glycol ether with similar solvent properties but a simpler structure.
2-(2-Isobutoxyethoxy)ethanol: A closely related compound with similar chemical properties but a shorter carbon chain.
Uniqueness: 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane stands out due to its longer carbon chain, which enhances its hydrophobicity and ability to interact with lipid membranes. This makes it particularly useful in applications requiring strong solvency and membrane permeability.
Properties
CAS No. |
102014-17-5 |
|---|---|
Molecular Formula |
C19H40O3 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-[2-[2-(2-methylpropoxy)ethoxy]ethoxy]undecane |
InChI |
InChI=1S/C19H40O3/c1-4-5-6-7-8-9-10-11-12-13-20-14-15-21-16-17-22-18-19(2)3/h19H,4-18H2,1-3H3 |
InChI Key |
HVXSIKTZGNSSJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOCCOCCOCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


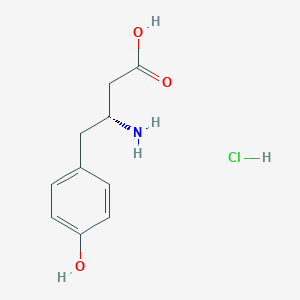
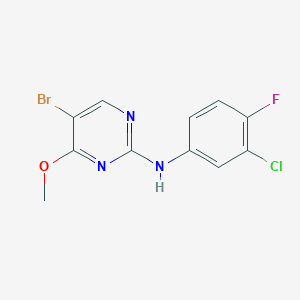
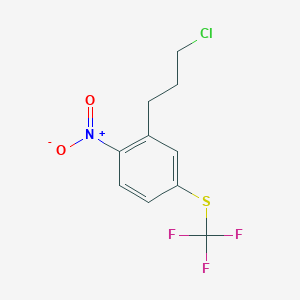

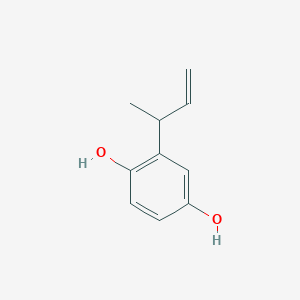


![Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-](/img/structure/B14075249.png)
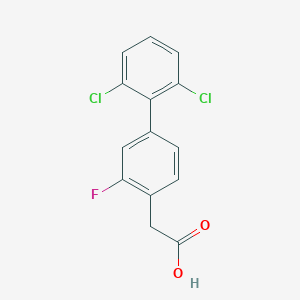


![(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid](/img/structure/B14075287.png)


